Ethyl 3-oxo-2-phenoxybutanoate
Overview
Description
Ethyl 3-oxo-2-phenoxybutanoate is a chemical compound with the molecular formula C12H14O4 . It is an ester organic substance and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-2-phenoxybutanoate consists of 30 bonds in total. These include 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ketone, and 1 aromatic ether .Chemical Reactions Analysis
The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru (II)-catalyst, a copper oxidant, and an additive such as AgSbF6 to give poly-substituted furans . This offers a novel method for the selective construction of poly-substituted furans .Physical And Chemical Properties Analysis
Ethyl 3-oxo-2-phenoxybutanoate has a density of 1.1±0.1 g/cm3, a boiling point of 281.6±20.0 °C at 760 mmHg, and a flash point of 119.2±21.8 °C . It has 3 H bond acceptors, 0 H bond donors, 5 freely rotating bonds, and a polar surface area of 43 Å2 .Scientific Research Applications
Comprehensive Analysis of Ethyl 3-oxo-2-phenoxybutanoate Applications
Ethyl 3-oxo-2-phenoxybutanoate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Antimicrobial Agent Development
Ethyl 3-oxo-2-phenoxybutanoate: derivatives have shown promising results as potential antimicrobial agents. They exhibit significant minimum inhibitory concentrations (MIC) against various pathogens, including E. sakazakii , E. coli , S. aureus , and K. pneumonia . This suggests their use in developing new drugs to combat multidrug-resistant (MDR) bacteria.
Anthelmintic Activity
The compound’s derivatives have demonstrated excellent anthelmintic activity, outperforming standard drugs like albendazole against parasites such as P. posthuma and A. galli . This indicates its potential application in creating treatments for parasitic infections.
Cytotoxicity Studies
In the field of cancer research, ethyl 3-oxo-2-phenoxybutanoate derivatives have been used to assess cytotoxic potentials. They have shown LC50 values that suggest a capacity for killing cancer cells, which could lead to the development of new chemotherapeutic agents .
Drug Resistance Research
The compound plays a crucial role in studying drug resistance mechanisms. Its derivatives can be used to understand how bacterial and parasitic infections develop resistance to current treatments, aiding in the design of drugs that can overcome this challenge .
Synthesis of Anti-Hypertension Drugs
Ethyl 3-oxo-2-phenoxybutanoate is used as an intermediate in the synthesis of anti-hypertension drugs. Its reduction in an interface bioreactor produces Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], a key component in various hypertension medications .
Enzymatic Research
The compound’s ability to undergo microbial reduction makes it valuable for enzymatic research, particularly in studying stereoselective reduction processes. This can lead to advancements in the production of enantiomerically pure pharmaceuticals .
Material Synthesis
Beyond its biomedical applications, ethyl 3-oxo-2-phenoxybutanoate is also used in material synthesis. Its chemical properties allow for its incorporation into the development of new materials with potential industrial applications.
Agrochemical Research
In agrochemical research, the compound can be utilized to develop new pesticides or herbicides. Its efficacy against certain pests and its potential for safe use in agricultural settings make it a candidate for further study in this area.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Ethyl 3-oxo-2-phenoxybutanoate interacts with its target, ACE, through a process known as biocatalytic asymmetric reduction. This process involves the reduction of Ethyl 3-oxo-2-phenoxybutanoate to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases . This interaction results in high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Biochemical Pathways
The interaction of Ethyl 3-oxo-2-phenoxybutanoate with ACE affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure. By inhibiting ACE, Ethyl 3-oxo-2-phenoxybutanoate prevents the formation of angiotensin II, thereby lowering blood pressure .
Result of Action
The molecular and cellular effects of Ethyl 3-oxo-2-phenoxybutanoate’s action include the inhibition of ACE and the subsequent reduction in angiotensin II levels. This leads to vasodilation, decreased blood volume, and ultimately, a reduction in blood pressure .
properties
IUPAC Name |
ethyl 3-oxo-2-phenoxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)11(9(2)13)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFQGWHCIRDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515818 | |
Record name | Ethyl 3-oxo-2-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-phenoxybutanoate | |
CAS RN |
7699-83-4 | |
Record name | Ethyl 3-oxo-2-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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